
ABT-767
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, this compound selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. This compound may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.
Scientific Research Applications
Pharmacokinetics and Cancer Treatment
Population Pharmacokinetics in Cancer Patients : A study by Mittapalli et al. (2017) focused on the development of a population pharmacokinetic model for ABT-767, highlighting its pharmacokinetics in patients with BRCA1 or BRCA2 mutations and advanced solid tumors. The study emphasized the influence of patient demographics and baseline covariates on this compound pharmacokinetics, finding that albumin significantly affected this compound pharmacokinetics, although this accounted for only a small portion of the variability (Mittapalli et al., 2017).
Efficacy in Solid Tumors with BRCA Mutations : De Jonge et al. (2014) investigated this compound, a potent oral inhibitor of PARP-1 and -2, in patients with high-grade serous ovarian cancer and BRCA1 or BRCA2 mutations. The study evaluated its safety, pharmacokinetics (PK), and efficacy, suggesting that this compound has an acceptable safety profile for Phase 2 studies and preliminary data indicate its single-agent activity in BRCA-mutated tumors (De Jonge et al., 2014).
Phase 1 Study of PARP-Inhibitor this compound : Van der Biessen et al. (2018) conducted a Phase 1 study of this compound in patients with advanced solid tumors and BRCA1/2 mutations, focusing on its safety, pharmacokinetics, and efficacy. The study identified a recommended phase 2 dose (RP2D) and found that patients with BRCA1 or BRCA2 mutation and homologous recombination deficiency (HRD) were more sensitive to this compound (Van der Biessen et al., 2018).
Other Applications
Physicochemical and Formulation Studies : Qiu et al. (2002) explored the impact of different crystal forms of ABT-761 on in vitro and in vivo performance in capsule formulations. This study is relevant for understanding the pharmaceutical formulation and bioavailability aspects of this compound related compounds (Qiu et al., 2002).
Pharmacokinetics of Ethinyl Estradiol and Levonorgestrel : Wong et al. (1998) examined the effects of ABT‐761 on the pharmacokinetics of an oral contraceptive in a study involving healthy female volunteers. Although focused on ABT-761, this research contributes to the broader understanding of the pharmacokinetics of compounds in the ABT series (Wong et al., 1998).
Application in Acoustical Thermometry : Krotov et al. (2002) discussed the applicability of acoustical brightness thermometry (ABT) in monitoring internal temperature during laser hyperthermia, a novel approach potentially relevant for cancer treatment research. While not directly about this compound, the acronym ABT is used in a different context here (Krotov et al., 2002).
Cytochrome P450 1A2 Interaction Study : Another study on ABT-761 by Wong et al. (1998) assessed the effects of ABT-761 on the pharmacokinetics of theophylline, providing insights into potential drug interactions and metabolic pathways related to the ABT compound series (Wong et al., 1998).
Dose-Proportional Pharmacokinetics : Wong et al. (1998) also investigated the pharmacokinetics and dose proportionality of ABT‐761, contributing to the understanding of dose-response relationships in the ABT compound series (Wong et al., 1998).
properties
Appearance |
Solid powder |
|---|---|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



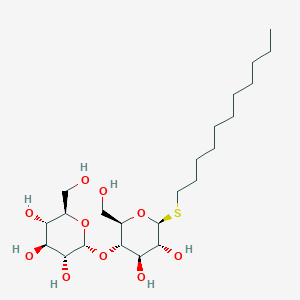
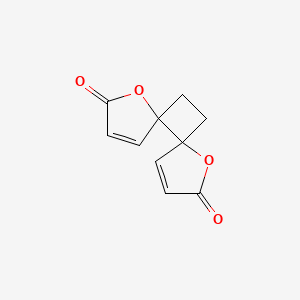

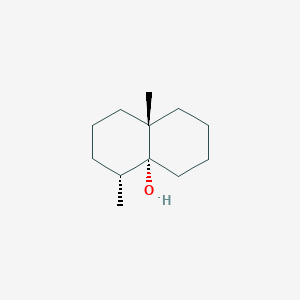
![(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1149815.png)
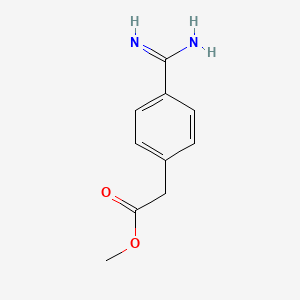
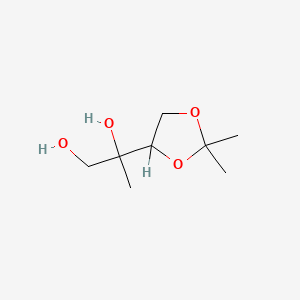
![2-Phenyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1149820.png)